An In-Depth Technical Guide to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: A Versatile Electrophilic Probe for Covalent Targeting in Drug Discovery
An In-Depth Technical Guide to 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: A Versatile Electrophilic Probe for Covalent Targeting in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Chemical Tool
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a heterocyclic compound featuring a central isoxazole ring substituted with phenyl, methyl, and bromoacetyl groups. Its Chemical Abstracts Service (CAS) number is 104777-39-1.[1] This molecule has garnered significant interest in medicinal chemistry and chemical biology due to the presence of a highly reactive α-bromoacetyl moiety, which acts as an electrophilic "warhead." This functional group allows for the formation of stable covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine. This property makes it an invaluable tool for the design of covalent inhibitors and the development of chemical probes to study protein function. The isoxazole scaffold itself is a well-established pharmacophore found in numerous biologically active compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole, offering a technical resource for its utilization in research and drug development.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole is crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 104777-39-1 | [1] |
| Molecular Formula | C₁₂H₁₀BrNO₂ | [1] |
| Molecular Weight | 280.12 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 46-50 °C | [1] |
| SMILES | Cc1onc(-c2ccccc2)c1C(=O)CBr | [1] |
| InChI Key | QKOOGOQWNSWJFQ-UHFFFAOYSA-N | [1] |
Safety Information:
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Appropriate personal protective equipment (PPE), including a dust mask, eye shields, face shield, and gloves, should be worn when handling this compound.[1]
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| GHS Pictogram |
| GHS07 (Exclamation Mark) |
Synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole: A Multi-Step Approach
The synthesis of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole can be achieved through a multi-step pathway, commencing with the construction of the core isoxazole ring, followed by functionalization to introduce the bromoacetyl group.
Figure 1: Proposed synthetic pathway for 4-(bromoacetyl)-5-methyl-3-phenylisoxazole.
Experimental Protocol: A Representative Synthesis
This protocol outlines a plausible synthesis based on established chemical transformations for each step.
Step 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
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In a round-bottom flask, combine benzaldehyde oxime (1.0 eq), ethyl acetoacetate (2.0 eq), and a catalytic amount of anhydrous zinc chloride (0.1 eq).
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Heat the mixture gradually to 60°C without a solvent for approximately one hour, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature and add ethanol with stirring for 30 minutes to precipitate the product.
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Filter the solid, wash with cold ethanol, and dry to yield ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
Step 2: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid
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Suspend the ethyl ester from Step 1 in a 5% aqueous solution of sodium hydroxide (NaOH).
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Stir the mixture at room temperature for approximately four hours, monitoring the hydrolysis by TLC.
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Once the reaction is complete, acidify the mixture with 2N hydrochloric acid (HCl) to precipitate the carboxylic acid.
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Filter the solid, wash with water, and recrystallize from hot ethanol to obtain pure 5-methyl-3-phenylisoxazole-4-carboxylic acid.
Step 3: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride
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In a flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in a dry organic solvent such as toluene or chlorobenzene.
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Add bis(trichloromethyl) carbonate (triphosgene) (0.4-0.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).
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Heat the reaction mixture to reflux (e.g., 110-130°C in toluene or chlorobenzene) for several hours until the reaction is complete.
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Distill the acyl chloride under reduced pressure to obtain the purified product.
Step 4 (Proposed): Synthesis of 4-Acetyl-5-methyl-3-phenylisoxazole
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To a solution of the acyl chloride from Step 3 in a dry, aprotic solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78°C), add a Gilman reagent such as lithium dimethylcuprate (Me₂CuLi), prepared from methyl lithium and copper(I) iodide, or dimethylcadmium (Me₂Cd).
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Allow the reaction to warm to room temperature and stir until completion.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Step 5: Synthesis of 4-(Bromoacetyl)-5-methyl-3-phenylisoxazole
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Dissolve 4-acetyl-5-methyl-3-phenylisoxazole in a suitable solvent such as acetic acid or chloroform.
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Add a brominating agent such as bromine (Br₂) in the presence of a catalytic amount of hydrobromic acid (HBr) or N-bromosuccinimide (NBS).
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Work up the reaction by washing with an aqueous solution of sodium thiosulfate to remove excess bromine, followed by extraction with an organic solvent.
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Purify the crude product by recrystallization or column chromatography to yield 4-(bromoacetyl)-5-methyl-3-phenylisoxazole.
Chemical Reactivity: The Bromoacetyl "Warhead"
The key to the utility of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole lies in the reactivity of the α-bromoacetyl group. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles, particularly the side chains of amino acids.
Figure 2: General reaction mechanism of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole with a biological nucleophile.
The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable covalent bond. The thiol group of cysteine is a particularly potent nucleophile for this reaction, making cysteine residues in proteins prime targets for covalent modification by this compound.
Applications in Drug Discovery and Chemical Biology
The ability of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole to covalently modify proteins makes it a valuable tool in several areas of research and development.
Covalent Inhibitor Design
Covalent inhibitors offer several advantages over their non-covalent counterparts, including increased potency, prolonged duration of action, and the potential to overcome drug resistance. The bromoacetyl group of 4-(bromoacetyl)-5-methyl-3-phenylisoxazole serves as an effective "warhead" for targeting specific nucleophilic residues in the active site of an enzyme or the binding pocket of a receptor. The isoxazole scaffold can be further modified to enhance binding affinity and selectivity for the target protein.
Figure 3: Schematic of covalent enzyme inhibition by 4-(bromoacetyl)-5-methyl-3-phenylisoxazole.
Chemical Probe for Protein Labeling and Target Identification
Beyond its therapeutic potential, 4-(bromoacetyl)-5-methyl-3-phenylisoxazole can be employed as a chemical probe to identify and study protein targets. By attaching a reporter tag (e.g., a fluorophore or a biotin moiety) to the isoxazole scaffold, researchers can label proteins that interact with the molecule. Subsequent proteomic analysis can then be used to identify the labeled proteins, providing insights into the compound's mechanism of action and potential off-target effects. This approach is instrumental in target validation and drug discovery.
Potential as an Acetyl-CoA Carboxylase (ACC) Inhibitor
Recent studies have highlighted 4-phenoxy-phenyl isoxazoles as novel inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis that is a target in cancer and metabolic diseases. Given the structural similarities, 4-(bromoacetyl)-5-methyl-3-phenylisoxazole could be investigated for its potential to covalently inhibit ACC, offering a different mechanism of action compared to existing reversible inhibitors.
Conclusion
4-(Bromoacetyl)-5-methyl-3-phenylisoxazole is a versatile and powerful chemical tool for researchers in drug discovery and chemical biology. Its well-defined chemical reactivity, coupled with the favorable properties of the isoxazole scaffold, makes it an ideal candidate for the development of covalent inhibitors and chemical probes. A clear understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the quest for novel therapeutics and a deeper understanding of biological systems.
References
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Chandra, N. S., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. Available at: [Link]
- Google Patents. (2000). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. CN1233634C.
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Singh, J., et al. (2017). The rise of covalent drugs. Nature Reviews Drug Discovery, 16(5), 307–327. Available at: [Link]
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Zhang, J., et al. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1546-1557. Available at: [Link]
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Stephan, A. F. (2012). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Mass Spectrometry Reviews, 31(1), 164-179. Available at: [Link]


